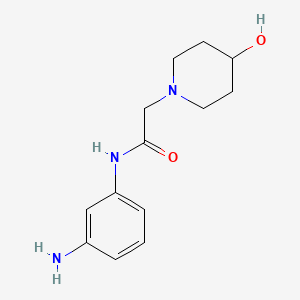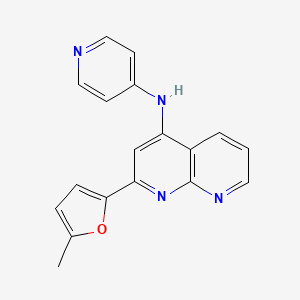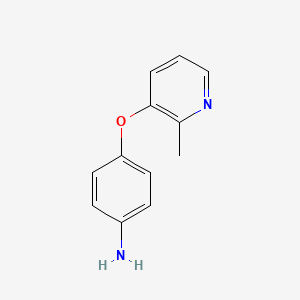
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline is a chemical compound that belongs to the class of tetrahydroquinazolines This compound is characterized by its unique structure, which includes three phenyl groups attached to the quinazoline core
Métodos De Preparación
The synthesis of 2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline can be achieved through various synthetic routes. One common method involves the reaction of aniline derivatives with isotonic anhydride, followed by a Mannich reaction with ciprofloxacin and norfloxacin . This method allows for the introduction of the phenyl groups at the desired positions on the quinazoline core. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2,2,4-Triphenyl-1,2,3,4-tetrahydroquinazoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydro structure but differs in its substitution pattern and biological activities.
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline: This compound has a different substitution pattern and is used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
84571-55-1 |
|---|---|
Fórmula molecular |
C26H22N2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2,2,4-triphenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C26H22N2/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)27-26(28-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25,27-28H |
Clave InChI |
HOBKICWOZPQWHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(N2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)

![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
![4-[(4-Propan-2-ylphenyl)methoxy]piperidine](/img/structure/B13869421.png)



![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)



![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)


